

# In Vitro Anti-Influenza Activity of 1-Caffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | 1-Caffeoylquinic acid |           |  |  |  |  |
| Cat. No.:            | B190715               | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Influenza viruses remain a significant global health concern, necessitating the continuous development of novel antiviral agents. Caffeoylquinic acids (CQAs), a class of polyphenolic compounds found in various plants, have garnered attention for their diverse biological activities, including antiviral properties. This technical guide provides an in-depth overview of the in vitro anti-influenza activity of caffeoylquinic acids, with a focus on **1-Caffeoylquinic acid** (1-CQA) and its closely related isomers. While specific quantitative antiviral data for 1-CQA against influenza is limited in the current literature, this guide synthesizes available data for other CQA isomers to provide a comprehensive picture for researchers. The guide details the experimental protocols used to assess anti-influenza activity and explores the potential mechanisms of action, including the modulation of host cell signaling pathways.

# Quantitative Anti-Influenza and Cytotoxicity Data

The following tables summarize the in vitro anti-influenza activity and cytotoxicity of various caffeoylquinic acid derivatives. It is important to note that while **1-Caffeoylquinic acid** is known to have anti-influenza properties, specific IC50 and CC50 values were not prominently available in the reviewed literature.[1] The data presented below is for other CQA isomers and related compounds, providing a valuable comparative reference.

Table 1: In Vitro Anti-Influenza Activity of Caffeoylquinic Acid Derivatives



| Compoun<br>d       | Virus<br>Strain                            | Cell Line | Assay                     | IC50 /<br>EC50       | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|--------------------|--------------------------------------------|-----------|---------------------------|----------------------|-------------------------------|---------------|
| Catechin           | Influenza A<br>(H1N1)                      | A549      | Plaque<br>Reduction       | 18.4 μg/mL           | >5.6                          | [2]           |
| Gallic Acid        | Influenza A<br>(H1N1)                      | A549      | Plaque<br>Reduction       | 2.6 μg/mL            | 22.1                          | [2]           |
| Isoquercitri<br>n  | Influenza A<br>(H1N1)                      | RAW 264.7 | Cytopathic<br>Effect      | 3.52 ± 0.34<br>μg/mL | -                             | [3]           |
| Isoquercitri<br>n  | Influenza A<br>(H3N2)                      | RAW 264.7 | Cytopathic<br>Effect      | 3.92 ± 0.07<br>μg/mL | -                             | [3]           |
| Uralsaponi<br>n M  | Influenza<br>A/WSN/33<br>(H1N1)            | MDCK      | CPE Assay                 | 48.0 μM              | -                             | [4]           |
| BMY-<br>27709      | Influenza<br>A/WSN/33                      | MDCK      | Multicycle<br>Replication | 3-8 μΜ               | -                             | [4]           |
| Neoechinul<br>in B | A/LiaoNing - ZhenXing/1 109/2010 (H1N1)    | MDCK      | CPE Assay                 | 16.89 μΜ             | -                             | [4]           |
| Neoechinul<br>in B | A/HuNan-<br>ZhuHui/12<br>22/2010<br>(H3N2) | MDCK      | CPE Assay                 | 22.22 μΜ             | -                             | [4]           |
| Neoechinul<br>in B | A/WSN/33<br>(H1N1)                         | MDCK      | CPE Assay                 | 27.4 μΜ              | -                             | [4]           |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit viral activity by 50%. The Selectivity Index (SI) is the ratio of CC50 to IC50.



Table 2: Cytotoxicity of Caffeoylquinic Acid Derivatives

| Compound    | Cell Line | Assay | CC50             | Reference |
|-------------|-----------|-------|------------------|-----------|
| Catechin    | A549      | XTT   | >100 μg/mL       | [2]       |
| Gallic Acid | A549      | XTT   | 22.1 ± 0.6 μg/mL | [2]       |

CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.

## **Experimental Protocols**

This section provides detailed methodologies for key in vitro assays used to evaluate the antiinfluenza activity of compounds like **1-Caffeoylquinic acid**.

## **Cytotoxicity Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

#### Protocol:

- Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-Caffeoylquinic acid) in cell culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a cell-free blank.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.



- MTT Addition: After incubation, remove the medium and add 100 μL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

### **Plaque Reduction Assay**

This assay is the gold standard for quantifying viral infectivity and evaluating the inhibitory effect of a compound on the virus.

Principle: Influenza virus infection of a confluent monolayer of cells results in localized areas of cell death, forming clear zones called plaques. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral compound will reduce the number or size of these plaques.

#### Protocol:

- Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
- Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each
  dilution with a known concentration of influenza virus (typically 100 plaque-forming units,
  PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
- Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
- Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.



- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
- Plaque Visualization and Counting: Fix the cells with a solution such as 4%
  paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the
  number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the 50% inhibitory concentration (IC50).

## **Neuraminidase (NA) Inhibition Assay**

This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.

Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified. A decrease in fluorescence indicates inhibition of NA activity.

#### Protocol:

- Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the influenza virus to a concentration that gives a robust signal in the assay.
- Reaction Setup: In a 96-well black plate, add the diluted test compound and the diluted virus.
   Incubate at room temperature for 45 minutes.
- Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH). Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.



 Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the virus control and determine the IC50 value.

## **Hemagglutination (HA) Inhibition Assay**

This assay assesses the ability of a compound to interfere with the binding of the viral hemagglutinin protein to sialic acid receptors on the surface of red blood cells (RBCs).

Principle: Influenza virus can agglutinate RBCs, forming a lattice structure in a microtiter well. If a compound inhibits the function of hemagglutinin, it will prevent this agglutination, and the RBCs will settle at the bottom of the well, forming a distinct button.

#### Protocol:

- Virus Titration (HA Assay): First, determine the hemagglutination titer of the virus stock by
  making serial two-fold dilutions of the virus and adding a standardized suspension of RBCs
  (e.g., chicken or turkey RBCs). The highest dilution that causes complete hemagglutination
  is defined as one hemagglutinating unit (HAU). For the inhibition assay, 4 HAU of the virus is
  typically used.
- Compound Dilution: Prepare serial two-fold dilutions of the test compound in a V-bottom 96well plate.
- Virus Addition: Add 4 HAU of the influenza virus to each well containing the compound dilutions. Incubate at room temperature for 30-60 minutes.
- RBC Addition: Add a standardized suspension of RBCs to all wells.
- Incubation: Incubate the plate at room temperature for 30-60 minutes and observe the results.
- Result Interpretation: The highest dilution of the compound that completely inhibits hemagglutination is the HA inhibition titer.

# Mandatory Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of anti-influenza compounds.

## **Signaling Pathway**

The following diagram illustrates the Toll-like receptor 3/7 (TLR3/7) signaling pathway, which has been shown to be modulated by a related compound, 3,4,5-tri-O-caffeoylquinic acid (3,4,5-TCQA), during influenza A virus (IAV) infection. This provides insight into a potential anti-inflammatory mechanism of action for caffeoylquinic acids.





Click to download full resolution via product page

Caption: Modulation of TLR3/7 signaling by 3,4,5-TCQA during IAV infection.



#### **Mechanism of Action**

The precise anti-influenza mechanism of **1-Caffeoylquinic acid** is not fully elucidated. However, studies on related CQAs suggest several potential modes of action:

- Neuraminidase Inhibition: Several caffeoylquinic acid derivatives have been shown to inhibit the neuraminidase activity of influenza A virus.[5] This would block the release of newly formed virus particles from infected cells, thus limiting the spread of infection.
- Cytoprotective Effects: Some research indicates that CQAs may not directly impact the influenza virus itself but rather exert a cytoprotective effect on the host cells.[6][7] This could involve bolstering the cell's ability to withstand the stress of viral infection.
- Modulation of Host Inflammatory Response: As depicted in the signaling pathway diagram, compounds like 3,4,5-tri-O-caffeoylquinic acid can suppress the inflammation caused by influenza A virus infection by inhibiting the TLR3/7 signaling pathway.[8] This antiinflammatory action could be crucial in mitigating the severe symptoms associated with influenza.
- Inhibition of Viral Attachment: While not specifically demonstrated for 1-CQA against influenza, some polyphenols are known to interfere with the initial attachment of viruses to host cells, a mechanism that warrants investigation for this class of compounds.

#### Conclusion

**1-Caffeoylquinic acid** and its related compounds represent a promising area of research for the development of new anti-influenza therapeutics. While more specific quantitative data for 1-CQA is needed, the available information on the broader class of caffeoylquinic acids demonstrates their potential to inhibit influenza virus replication and modulate the host immune response. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-influenza activity of these and other natural compounds. Future studies should focus on elucidating the specific molecular targets of 1-CQA and its in vivo efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 1-Caffeoylquinic acid | NF-κB | TargetMol [targetmol.com]
- 2. Anti-pandemic influenza A (H1N1) virus potential of catechin and gallic acid PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase | MDPI [mdpi.com]
- 4. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]
- 5. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeoylquinic acids are major constituents with potent anti-influenza effects in brazilian green propolis water extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Anti-Influenza Activity of 1-Caffeoylquinic Acid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b190715#in-vitro-anti-influenza-activity-of-1-caffeoylquinic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com